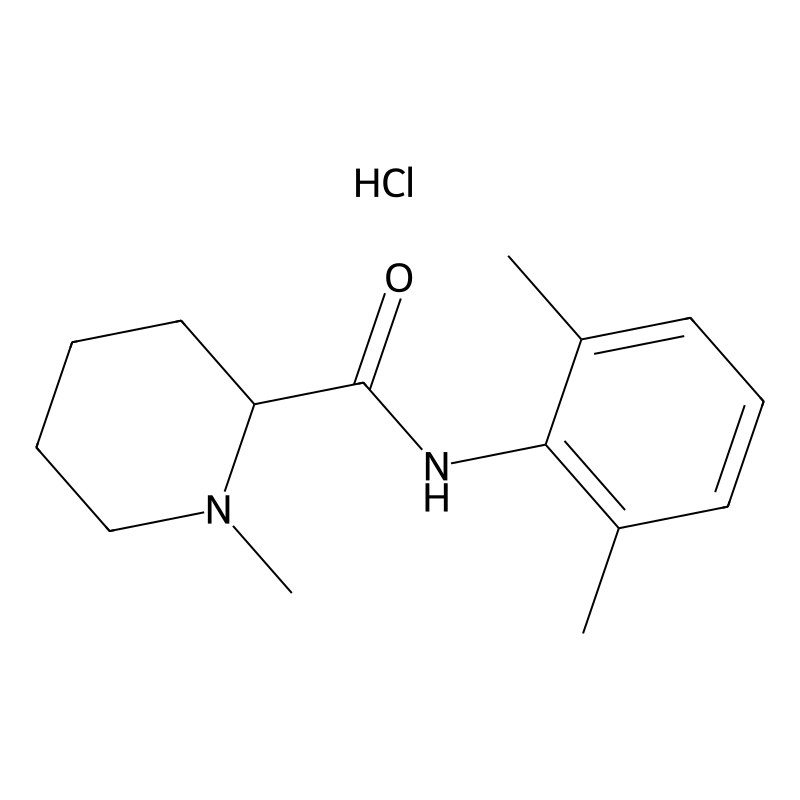

Mepivacaine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mepivacaine Hydrochloride is an amide-class local anesthetic agent valued for its rapid onset of action and intermediate duration. Chemically, it is the hydrochloride salt of 1-methyl-2',6'-pipecoloxylidide, a structure that distinguishes it from ester-type anesthetics. This salt form ensures high water solubility, making it suitable for injectable formulations. A key procurement-relevant characteristic is its inherently mild vasodilating effect compared to other common local anesthetics like lidocaine, which allows for effective use in formulations without an added vasoconstrictor. Its pKa of 7.6 influences formulation stability and efficacy, particularly in varied physiological pH environments.

References

- [1] Su, N., et al. 'Efficacy and safety of mepivacaine compared with lidocaine in local anaesthesia in dentistry: a meta-analysis of randomised controlled trials.' International Endodontic Journal 50.Suppl 2 (2017): e1-e14.

- [2] Mepivacaine: a closer look at its properties and current utility. Anesth Prog. 2013 Winter; 60(4): 198–201.

- [3] Bupivacaine HCl Drug Label, FDA. August 15, 2006.

- [6] Bupivacaine Hydrochloride Injection, USP Drug Label. Hospira, Inc.

- [7] Patel, M., et al. '3% Mepivacaine: A Comparison with Conventional Local Anesthetic Agent.' IOSR Journal of Dental and Medical Sciences, vol. 14, no. 8, 2015, pp. 54-57.

- [8] Inibsa Dental. 'When Should I Use Mepivacaine?'. Inibsa Dental, 29 Apr. 2024.

While amide local anesthetics like lidocaine, bupivacaine, and ropivacaine share a core mechanism, they are not directly interchangeable in formulation or application. Substituting Mepivacaine Hydrochloride requires careful consideration due to significant, quantitatively defined differences in onset time, duration of action, and toxicity profiles. For example, bupivacaine provides a much longer duration of anesthesia, but Mepivacaine offers a faster onset and a different safety profile, particularly regarding cardiotoxicity. Lidocaine has stronger vasodilatory properties, often requiring co-formulation with a vasoconstrictor, whereas Mepivacaine's milder effect provides a longer duration of action when used alone. These distinct physicochemical and pharmacological properties mean that replacing Mepivacaine HCl with an alternative necessitates re-evaluation of the entire experimental protocol or formulation to ensure equivalent performance and safety.

References

- [1] Su, N., et al. 'Efficacy and safety of mepivacaine compared with lidocaine in local anaesthesia in dentistry: a meta-analysis of randomised controlled trials.' International Endodontic Journal 50.Suppl 2 (2017): e1-e14.

- [2] Nielsen, K. C., et al. 'The effect of mixing 1.5% mepivacaine and 0.5% bupivacaine on duration of analgesia and latency of block onset in ultrasound-guided interscalene block.' Anesthesia and Analgesia, vol. 114, no. 1, 2012, pp. 231-6.

- [3] Bupivacaine HCl Drug Label, FDA. August 15, 2006.

- [4] Albright, G. A. 'Bupivacaine Cardiotoxicity: From Observation to Evidence.' California Society of Anesthesiologists, 28 Mar. 2022.

Intermediate Duration of Action: Quantitatively Positioned Between Lidocaine and Bupivacaine

Mepivacaine hydrochloride provides a duration of action that is significantly longer than lidocaine but shorter than long-acting agents like bupivacaine. In a comparative study of interscalene blocks, the mean duration of motor block for 1.5% mepivacaine was 6.0 hours. This contrasts sharply with 0.5% bupivacaine, which provided a much longer motor block duration of 16.4 hours under the same conditions. Conversely, its duration is noted to be longer than lidocaine, especially in formulations without vasoconstrictors.

| Evidence Dimension | Duration of Motor Blockade |

| Target Compound Data | 6.0 ± 4.2 hours (for 1.5% Mepivacaine) |

| Comparator Or Baseline | Bupivacaine (0.5%): 16.4 ± 9.4 hours |

| Quantified Difference | Bupivacaine provides a ~173% longer motor block duration |

| Conditions | Ultrasound-guided interscalene brachial plexus block in adult patients undergoing arthroscopic shoulder surgery. |

This intermediate duration is critical for procedures requiring anesthesia longer than lidocaine can provide but where the extended block of bupivacaine would impede recovery or subsequent evaluations.

Reduced Vasodilatory Effect Enables Effective Vasoconstrictor-Free Formulations

Mepivacaine hydrochloride exhibits a significantly milder intrinsic vasodilating ability compared to lidocaine. This property is a key differentiator, as it allows mepivacaine to maintain a longer duration of action without the need for a co-formulated vasoconstrictor like epinephrine. While lidocaine's efficacy is enhanced when combined with vasoconstrictors, 3% plain mepivacaine demonstrates a shorter onset time and comparable success rate to 2% lidocaine with 1:50,000 adrenaline in dental applications. This makes Mepivacaine HCl a preferred choice for systems where vasoconstrictors are contraindicated or would interfere with experimental outcomes.

| Evidence Dimension | Vasodilatory Activity |

| Target Compound Data | Milder vasodilating ability |

| Comparator Or Baseline | Lidocaine: Higher vasodilating ability |

| Quantified Difference | Qualitatively lower; allows for effective use in plain solutions where lidocaine often requires a vasoconstrictor for similar duration. |

| Conditions | Local anesthesia in dental and other clinical applications. |

For research or clinical scenarios where vasoconstrictors are undesirable (e.g., risk of cardiac side effects, interference with blood flow studies), Mepivacaine HCl provides effective anesthesia without additives.

Favorable Cardiotoxicity Profile Compared to Bupivacaine

Bupivacaine is recognized as being more cardiotoxic than other amide local anesthetics. Studies have demonstrated that in the absence of hypoxia or acidosis, bupivacaine administration can induce serious cardiac arrhythmias, whereas lidocaine does not. While direct comparative studies quantifying the cardiotoxicity of mepivacaine versus bupivacaine are complex, mepivacaine is structurally a homologue of bupivacaine and is generally considered to have a wider safety margin regarding cardiovascular events. The arrhythmogenic potential of R(+) bupivacaine, a component of the racemic mixture, is a significant concern not equally shared by intermediate-duration agents like mepivacaine.

| Evidence Dimension | Cardiotoxicity Potential |

| Target Compound Data | Lower relative cardiotoxicity |

| Comparator Or Baseline | Bupivacaine: Higher cardiotoxicity, with documented cases of cardiac arrest and serious arrhythmias at clinical doses. |

| Quantified Difference | Qualitatively safer; Bupivacaine is noted to be more cardiotoxic than other members of its class. |

| Conditions | Accidental intravascular injection or systemic absorption. |

In high-dose applications or in research models sensitive to cardiac function, selecting Mepivacaine HCl over Bupivacaine can significantly reduce the risk of severe cardiovascular adverse events.

Formulations for Intermediate-Duration Procedures

Ideal for experimental nerve blocks or tissue infiltration in research models where the anesthetic duration must outlast that of lidocaine but allow for faster recovery than bupivacaine. The quantitatively defined motor block duration of approximately 6 hours makes it suitable for procedures that fit this specific time window.

Vasoconstrictor-Free Anesthetic Solutions

Its inherently low vasodilatory activity makes it the right choice for formulating plain anesthetic solutions. This is critical in applications where vasoconstrictors like epinephrine are contraindicated due to potential interference with cardiovascular measurements, microcirculation studies, or in models with cardiac sensitivities.

High-Dose or Systemic Exposure Risk Protocols

When the experimental design requires high volumes of local anesthetic or carries a risk of systemic absorption, Mepivacaine HCl serves as a safer alternative to bupivacaine. Its more favorable cardiotoxicity profile reduces the risk of severe cardiac events, providing a wider safety margin for the research model or system.

References

- [1] Nielsen, K. C., et al. 'The effect of mixing 1.5% mepivacaine and 0.5% bupivacaine on duration of analgesia and latency of block onset in ultrasound-guided interscalene block.' Anesthesia and Analgesia, vol. 114, no. 1, 2012, pp. 231-6.

- [2] Su, N., et al. 'Efficacy and safety of mepivacaine compared with lidocaine in local anaesthesia in dentistry: a meta-analysis of randomised controlled trials.' International Endodontic Journal 50.Suppl 2 (2017): e1-e14.

- [3] Albright, G. A. 'Bupivacaine Cardiotoxicity: From Observation to Evidence.' California Society of Anesthesiologists, 28 Mar. 2022.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Related CAS

GHS Hazard Statements

H301 (65%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (35%): Harmful if swallowed [Warning Acute toxicity, oral];

H412 (21.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Pictograms

Acute Toxic;Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Dates

Explore Compound Types